molecular formula C7H8LiN3O3S B2981672 Lithium;2-(1,3-thiazol-2-ylmethylcarbamoylamino)acetate CAS No. 2247101-89-7

Lithium;2-(1,3-thiazol-2-ylmethylcarbamoylamino)acetate

Cat. No.: B2981672
CAS No.: 2247101-89-7
M. Wt: 221.16
InChI Key: KUKYXXREDQMILX-UHFFFAOYSA-M
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Description

Lithium;2-(1,3-thiazol-2-ylmethylcarbamoylamino)acetate is a chemical compound with the molecular formula C7H9N3O3SLi It is known for its unique structure, which includes a thiazole ring, a carbamoyl group, and a lithium ion

Scientific Research Applications

Lithium;2-(1,3-thiazol-2-ylmethylcarbamoylamino)acetate has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lithium;2-(1,3-thiazol-2-ylmethylcarbamoylamino)acetate typically involves the reaction of thiazole derivatives with lithium salts. One common method includes the reaction of 2-(1,3-thiazol-2-ylmethylcarbamoylamino)acetic acid with lithium hydroxide or lithium carbonate under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is isolated through crystallization or precipitation .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization, filtration, and drying to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

Lithium;2-(1,3-thiazol-2-ylmethylcarbamoylamino)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazolidines or other reduced derivatives .

Mechanism of Action

The mechanism of action of Lithium;2-(1,3-thiazol-2-ylmethylcarbamoylamino)acetate involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The lithium ion may also play a role in stabilizing the compound and enhancing its bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of a thiazole ring, a carbamoyl group, and a lithium ion. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Properties

IUPAC Name

lithium;2-(1,3-thiazol-2-ylmethylcarbamoylamino)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O3S.Li/c11-6(12)4-10-7(13)9-3-5-8-1-2-14-5;/h1-2H,3-4H2,(H,11,12)(H2,9,10,13);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUKYXXREDQMILX-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].C1=CSC(=N1)CNC(=O)NCC(=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8LiN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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